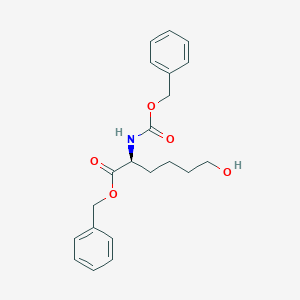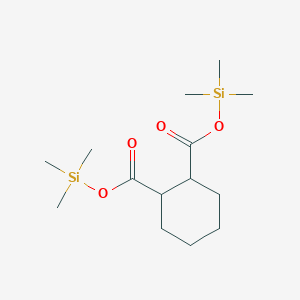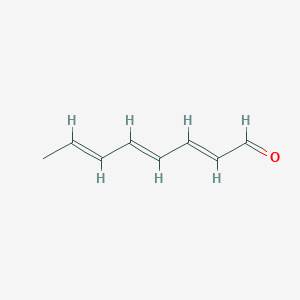
2,4,6-Octatrienal
Vue d'ensemble
Description
Synthesis Analysis
A novel method for synthesizing a key intermediate closely related to 2,4,6-Octatrienal, 2,7-dimethyl-2,4,6-octatriene 1,8-dial, involves using 1,4-dichloro-2-butene as the starting material. This process highlights high reaction selectivity, minimal by-product formation, and ease of control, showcasing advancements in the synthesis of complex organic compounds (Wen & Bio, 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,4,6-Octatrienal has been extensively studied, with research focusing on the vibrational analysis of its derivatives. Studies have attempted assignments between 3100 and 50 cm−1, discussing the spectroscopic effects of the aldehydic group presence, chain length enlargement, and methyl substitution (Aly et al., 1985).
Chemical Reactions and Properties
2,4,6-Octatrienal and its derivatives participate in various chemical reactions, with a focus on cycloadditions and photoisomerizations. For example, cycloaddition of tetracyanoethylene to derivatives of 2,4,6-Octatrienal shows unique isotope effects, indicating concerted mechanisms in some pathways (Vassilikogiannakis & Orgfanopoulos, 1998).
Applications De Recherche Scientifique
Chemical Reactions and Properties : Kloosterziel and Drunen (2010) studied the reaction between trans,trans,trans-2,4,6-octatriene and potassium amide, leading to the formation of certain anions, which have potential applications in organic synthesis (Kloosterziel & Drunen, 2010). Additionally, Prasad et al. (1988) conducted EPR studies to understand the formation of monomeric and dimeric radical cations of 2,4,6-octatriene in X-ray irradiated solutions (Prasad et al., 1988).
Food Industry Applications : Zilkowski, Bartelt, and Vermillion (2008) demonstrated that an analytical approach used to identify 2,4,6-nonatrienals can be applied in the food industry, where these compounds are important as aroma compounds (Zilkowski, Bartelt, & Vermillion, 2008).
Spectroscopic Analysis : Research by Chattopadhyay et al. (2017) focused on the photo-isomerization of 2,4,6-octatriene and its UV–visible spectrum, which is crucial for understanding the molecular behavior under light exposure (Chattopadhyay et al., 2017).
Synthetic Applications : Studies have shown methods for synthesizing various derivatives and compounds from 2,4,6-octatriene. For example, a novel synthesis method for carotenoids key intermediate 2,7-dimethyl-2,4,6-octatriene 1,8-dial offers high reaction selectivity and simplicity (Wen & Bio, 2011).
Catalysis and Polymerization : Priola et al. (1981) reported the copolymerization of isobutene with 2,4,6-octatriene, yielding soluble copolymers with potential industrial applications (Priola, Corno, Bruzzone, & Cesca, 1981). Dullius et al. (1998) demonstrated the catalytic hydrodimerization of 1,3-butadiene by palladium compounds dissolved in ionic liquids, yielding products including 1,3,6-octatriene (Dullius et al., 1998).
Safety And Hazards
Propriétés
IUPAC Name |
(2E,4E,6E)-octa-2,4,6-trienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h2-8H,1H3/b3-2+,5-4+,7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZGMJKUENNLQL-ICDJNDDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031032 | |
| Record name | 2,4,6-Octatrienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Octatrienal | |
CAS RN |
17609-31-3 | |
| Record name | 2,4,6-Octatrienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



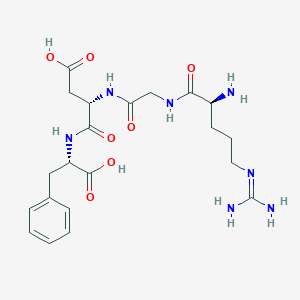
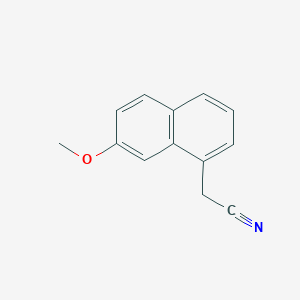

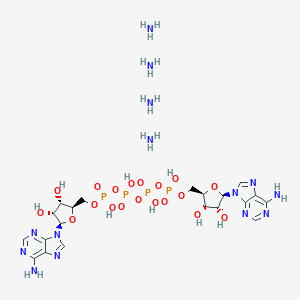
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)
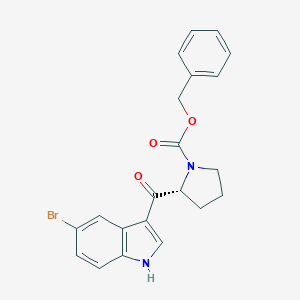

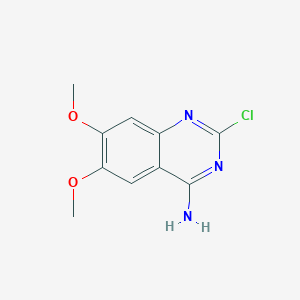
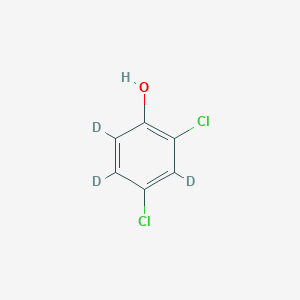
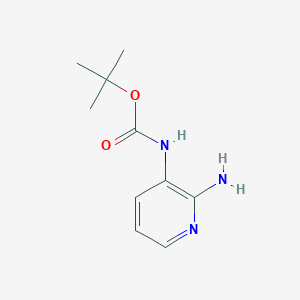
![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)
